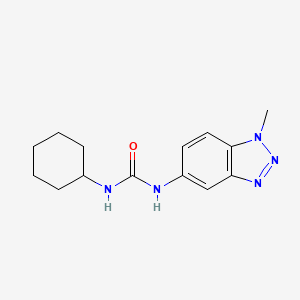![molecular formula C17H18N2O3S B5762576 N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)
N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide, also known as BCT-100, is a novel compound that has shown promising results in scientific research applications. It is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties, and N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide is no exception.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potent activity against HDACs. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide. Future studies should focus on optimizing its pharmacological properties, such as solubility and bioavailability, and testing its efficacy in animal models of various diseases. Additionally, the potential side effects of N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide should be thoroughly investigated to ensure its safety for human use.
In conclusion, N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide is a novel compound that has shown promising results in scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Métodos De Síntesis
N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride, which then reacts with benzylamine to form N-benzyl-3,4-dimethoxybenzamide. This intermediate compound undergoes cyclization with carbon disulfide and potassium hydroxide to form N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide has anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(benzylcarbamothioyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-21-14-9-8-13(10-15(14)22-2)16(20)19-17(23)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLHZQGCGMYBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)

![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)





![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)

![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)

